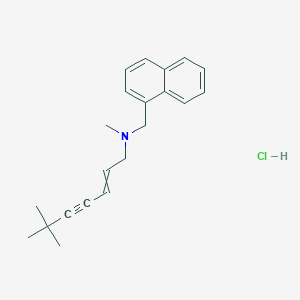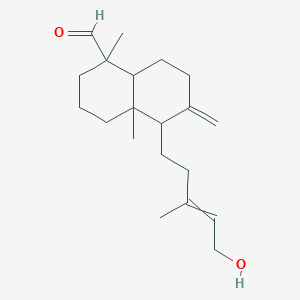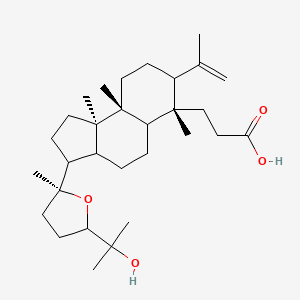
CEF19, Epstein-Barr Virus latent NA-3A (458-466)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is a single peptide epitope with the sequence YPLHEQHGM, representing residues 458-466 of the type 1 Epstein-Barr Virus nuclear antigen 3A protein (B95.8 strain) . This compound is significant in research due to its ability to affect cytotoxic T-lymphocyte recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is synthesized through custom peptide synthesis methods . The peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of CEF19, Epstein-Barr Virus latent NA-3A (458-466) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CEF19, Epstein-Barr Virus latent NA-3A (458-466) primarily undergoes peptide bond formation reactions during its synthesis . It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
The common reagents used in the synthesis of CEF19, Epstein-Barr Virus latent NA-3A (458-466) include:
Amino acid derivatives: Protected amino acids are used to prevent side reactions.
Coupling reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.
Deprotecting agents: Such as trifluoroacetic acid (TFA) to remove protecting groups.
Major Products Formed
The major product formed from the synthesis of CEF19, Epstein-Barr Virus latent NA-3A (458-466) is the peptide itself, with the sequence YPLHEQHGM .
Scientific Research Applications
CEF19, Epstein-Barr Virus latent NA-3A (458-466) has several scientific research applications:
Immunology: It is used to study cytotoxic T-lymphocyte recognition and response.
Virology: It helps in understanding the immune response to Epstein-Barr Virus infections.
Vaccine Development: It is used in the development of vaccines targeting Epstein-Barr Virus.
Cancer Research: It is studied for its role in Epstein-Barr Virus-associated cancers.
Mechanism of Action
CEF19, Epstein-Barr Virus latent NA-3A (458-466) exerts its effects by significantly affecting cytotoxic T-lymphocyte recognition . The peptide epitope is presented on the surface of infected cells by major histocompatibility complex (MHC) molecules. This presentation allows cytotoxic T-lymphocytes to recognize and target the infected cells for destruction .
Comparison with Similar Compounds
Similar Compounds
CEF18, Epstein-Barr Virus latent NA-3A (457-465): Another peptide epitope from the same protein but with a slightly different sequence.
CEF20, Epstein-Barr Virus latent NA-3A (459-467): A peptide epitope with a different sequence but from the same protein.
Uniqueness
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is unique due to its specific sequence and its significant impact on cytotoxic T-lymphocyte recognition . This makes it a valuable tool in immunological research and vaccine development .
Properties
Molecular Formula |
C49H70N14O14S |
|---|---|
Molecular Weight |
1111.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H70N14O14S/c1-26(2)17-35(62-47(74)38-5-4-15-63(38)48(75)31(50)18-27-6-8-30(64)9-7-27)45(72)61-37(20-29-22-53-25-56-29)46(73)59-33(11-13-41(67)68)43(70)58-32(10-12-39(51)65)44(71)60-36(19-28-21-52-24-55-28)42(69)54-23-40(66)57-34(49(76)77)14-16-78-3/h6-9,21-22,24-26,31-38,64H,4-5,10-20,23,50H2,1-3H3,(H2,51,65)(H,52,55)(H,53,56)(H,54,69)(H,57,66)(H,58,70)(H,59,73)(H,60,71)(H,61,72)(H,62,74)(H,67,68)(H,76,77)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
VDQWSWOIUTWCOY-QSVFAHTRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)


![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)

![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)

![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)
![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)


![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)

